molecular formula C21H14N4O5 B4881645 (5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4881645
M. Wt: 402.4 g/mol
InChI Key: HEHGHBMIDCFGGB-AQTBWJFISA-N
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Description

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrrole derivative and a diazinane trione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for developing new medications.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Properties

IUPAC Name

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O5/c26-19-18(20(27)24(21(28)22-19)15-5-2-1-3-6-15)13-17-7-4-12-23(17)14-8-10-16(11-9-14)25(29)30/h1-13H,(H,22,26,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHGHBMIDCFGGB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

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